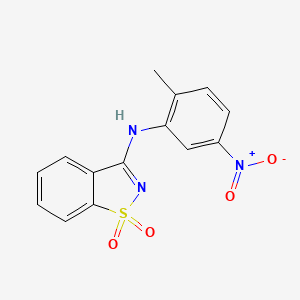

![molecular formula C18H19N3O4S B5562463 N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B5562463.png)

N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves complex reactions, utilizing reagents like Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide for efficient yields under aqueous and solvent-free conditions (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009). Another approach involves oxidative dehydrobromination of 3-(α-bromobenzyl)quinoxalin-2(1H)-ones, converting them into 3-aroylquinoxalin-2(1H)-ones with high yield (Gorbunova & Mamedov, 2006).

Molecular Structure Analysis

Crystallographic techniques have been employed to study the molecular structure of related quinoxaline derivatives, revealing their triclinic crystal system, P-1 space group, and detailed geometric parameters (Li et al., 2006). These analyses provide insights into the spatial arrangement and intermolecular interactions critical for understanding the compound's behavior and reactivity.

Chemical Reactions and Properties

Quinoxaline derivatives exhibit varied chemical reactivity, including their role as corrosion inhibitors, where they form protective films on metal surfaces to prevent acid attack, demonstrating their adsorption characteristics and mixed-type inhibition properties (Olasunkanmi et al., 2016). Such properties underscore their potential utility in materials science and engineering applications.

Physical Properties Analysis

While specific physical properties of "N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide" are not directly reported, related studies on quinoxaline derivatives provide valuable context. Physical properties such as melting points, solubility, and crystallinity can be inferred from structural analogs, guiding the development of new materials and pharmaceuticals.

Chemical Properties Analysis

Quinoxaline compounds are known for their diverse chemical properties, including their use in synthesizing novel anticancer agents and their involvement in various organic reactions to form complex heterocyclic compounds. These properties are influenced by substituents on the quinoxaline ring, offering avenues for designing molecules with desired biological or chemical activities (Sheng et al., 2007).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Quinoxaline derivatives are synthesized and characterized using techniques such as NMR, IR, and single-crystal X-ray diffraction, highlighting their structural complexity and potential for diverse applications (Xue-mei Li et al., 2006). These compounds belong to various crystal systems, and their detailed structural analysis aids in understanding their chemical behavior and potential for further modification.

Corrosion Inhibition

Sulfonamide-based quinoxaline derivatives have been studied for their corrosion inhibition properties. For instance, certain quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides exhibit significant inhibition of mild steel corrosion in acidic media. These compounds form protective films on the metal surface, preventing direct acid attack and demonstrating the potential of similar compounds in industrial applications (L. Olasunkanmi et al., 2016).

Drug Synthesis and Biological Activity

Research into N-sulfonyl derivatives of quinoxalinecarboxylate indicates their role as precursors in synthesizing biologically active compounds. These derivatives have been identified as antagonists at specific receptor sites, suggesting that similar sulfonamide-quinoxaline compounds could serve as key intermediates in developing new pharmacological agents (S. Hays et al., 1993).

Material Science and Chemistry

Quinoxaline derivatives are also relevant in material science and synthetic chemistry, where they contribute to the synthesis of novel materials and chemicals. For example, the synthesis of new quinoxalines with potential as non-steroidal anti-inflammatory and analgesic agents demonstrates the versatility of these compounds in creating new therapeutic options (S. Wagle et al., 2008).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-13(21(26(2,24)25)14-8-4-3-5-9-14)18(23)20-12-17(22)19-15-10-6-7-11-16(15)20/h3-11,13H,12H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYGMPONDQQDJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(=O)NC2=CC=CC=C21)N(C3=CC=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)

![ethyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5562394.png)

![ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B5562396.png)

![2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5562399.png)

![3-ethyl-8-[4-(4-methoxyphenyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562406.png)

![N-[1-(6-methylpyridin-3-yl)ethyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5562413.png)

![4-[(anilinocarbonyl)amino]benzamide](/img/structure/B5562416.png)

![1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5562421.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5562426.png)

![10-(2-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5562428.png)

![5-amino-6-oxo-2,6-dihydrodibenzo[cd,g]indazole-4-sulfonic acid](/img/structure/B5562435.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562457.png)

![1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole](/img/structure/B5562459.png)